molecular formula C15H23N3O6 B12517525 N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide CAS No. 797043-90-4

N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide

Cat. No.: B12517525
CAS No.: 797043-90-4
M. Wt: 341.36 g/mol
InChI Key: AOMRMRYPTMAYCF-UHFFFAOYSA-N
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Description

N²,N⁶-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide is a derivative of pyridine-2,6-dicarboxamide (PDCA), a versatile scaffold widely explored in coordination chemistry, medicinal chemistry, and materials science. The compound features a central pyridine ring substituted at the 2- and 6-positions with carboxamide groups, each further functionalized with a 2-(2-hydroxyethoxy)ethyl side chain. This substitution introduces hydrophilic ether and hydroxyl moieties, enhancing solubility in polar solvents compared to aromatic substituents.

Properties

CAS No.

797043-90-4

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C15H23N3O6/c19-6-10-23-8-4-16-14(21)12-2-1-3-13(18-12)15(22)17-5-9-24-11-7-20/h1-3,19-20H,4-11H2,(H,16,21)(H,17,22)

InChI Key

AOMRMRYPTMAYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NCCOCCO)C(=O)NCCOCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The target compound’s hydroxyethoxyethyl groups contrast with aromatic substituents (e.g., nitrophenyl, quinolinyl), which reduce solubility but enhance π-π stacking interactions with biomolecules like DNA .
  • Thermal Stability : Nitrophenyl derivatives exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular interactions and crystallinity .
  • Synthetic Efficiency: The quinazolinone derivative (Ev5,12) highlights advancements in green synthesis (20-minute reaction via ball-milling), contrasting with traditional methods requiring prolonged heating .

G-Quadruplex DNA Stabilization

Pyridostatin analogs (N,N′-bis(quinolinyl)PDCA) demonstrate potent G-quadruplex stabilization, inducing telomere dysfunction and cancer cell growth inhibition. The quinolinyl side chains facilitate π-stacking with quadruplex structures, whereas the target compound’s hydrophilic groups may reduce DNA affinity but improve bioavailability .

Metal Chelation and Coordination Chemistry

PDCA derivatives with thiazolyl (Compound 19) or aminophenyl (Ev19) substituents serve as ligands for transition metals (e.g., Mn²⁺, Cd²⁺), forming complexes with applications in catalysis and materials science. The target compound’s ether-oxygen and hydroxyl groups could act as weak donors, though its chelation capacity is likely inferior to analogs with stronger donor groups (e.g., thiazole, amine) .

Anion Sensing and Supramolecular Chemistry

Nitrophenyl-substituted PDCA derivatives (Compound 21) exhibit anion-binding capabilities via hydrogen bonding and electrostatic interactions. The target compound’s hydroxyl groups may similarly participate in anion recognition, though with lower selectivity compared to nitro- or quinolinyl-functionalized analogs .

Biological Activity

N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide (commonly referred to as "the compound") is a pyridine derivative noted for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with metal ions and its implications in enzyme studies.

  • Molecular Formula : C15H23N3O6
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 797043-90-4
  • IUPAC Name : 2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide

Synthesis

The synthesis typically involves condensation reactions between pyridine-2,6-dicarboxylic acid and 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The resulting compound can undergo various chemical transformations, including oxidation and reduction reactions, enhancing its utility in biological applications .

The biological activity of the compound is largely attributed to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms from the hydroxyethoxy groups. This coordination is crucial for its role in metalloenzyme studies, where it serves as a model for understanding enzyme mechanisms .

Enzyme Interaction

Research indicates that the compound can serve as a ligand for metalloenzymes, potentially influencing their catalytic activity. Its structure allows it to mimic natural substrates or inhibitors, making it a valuable tool in enzymatic studies.

Therapeutic Potential

Current investigations are exploring the therapeutic applications of this compound, particularly in developing metal-based drugs and diagnostic agents. Its ability to form stable metal complexes suggests potential uses in targeted drug delivery systems .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionActs as a ligand for metalloenzymes
AntimicrobialExhibits potential antimicrobial properties
NeuropharmacologicalPossible anxiolytic and antidepressant effects

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